6-Amino-5-methyl-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
4-amino-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUKYQBTLDFRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-50-9 | |
| Record name | 6-amino-5-methyl-1,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biginelli Reaction-Based Synthesis
The classical approach to synthesize dihydropyrimidinones, including 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one, is the Biginelli reaction. This involves a three-component condensation of an aldehyde, a β-ketoester or β-dicarbonyl compound, and urea or thiourea.
- Typical reactants: Acetylacetone (as the β-dicarbonyl compound), urea, and formaldehyde or substituted aldehydes.
- Conditions: Reflux in ethanol or other solvents, often with acid catalysts or Lewis acids like zinc chloride or bismuth nitrate.
- Reaction time: Typically 8–10 hours under reflux.
- Work-up: After completion (monitored by TLC), the reaction mixture is cooled, and the product precipitates upon addition of water or cooling, followed by filtration and recrystallization.
Example procedure:
In a 1 L round-bottom flask, acetylacetone (0.01 mol), urea (0.01 mol), and an aromatic aldehyde (0.01 mol) are mixed with zinc chloride (0.01 mol) as catalyst and refluxed with stirring for 10 hours. The mixture is then cooled, diluted with water, and the precipitate is filtered and purified by recrystallization from ethanol.
One-Pot Three-Component Condensation Using Phosphorus Pentoxide
An efficient one-step synthesis has been reported using phosphorus pentoxide as a dehydrating agent in absolute ethanol:
- Reactants: Aromatic aldehydes, malononitrile, and urea or thiourea.
- Catalyst: Phosphorus pentoxide (P2O5).
- Conditions: Reflux in ethanol.
- Advantages: Shorter reaction times, high yields, and tolerance to variation in reactants.
- Mechanism: Initial Knoevenagel condensation between aldehyde and malononitrile, followed by nucleophilic addition of urea and cyclization to form the dihydropyrimidine ring.
This method produces 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine derivatives but can be adapted for 6-amino-5-methyl derivatives by choosing appropriate substrates.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the Biginelli reaction:
- Reactants: Benzyl halides (converted in situ to aldehydes via Kornblum oxidation), urea, and ethyl acetoacetate.
- Conditions: Microwave irradiation at 80 °C in DMSO solvent, catalyst-free.
- Advantages: Rapid reaction, solvent-free or minimal solvent usage, and good yields.
- Process: Sequential Kornblum oxidation generates aldehydes from benzyl halides, which then undergo condensation with urea and β-ketoesters to form dihydropyrimidinones.
This method is efficient for synthesizing 3,4-dihydropyrimidin-4-ones and can be adapted for methyl-substituted derivatives.
Alkylation of 6-Aminouracil Derivatives
Another route involves alkylation of 6-aminouracil or related dihydropyrimidin-4-one derivatives:
- Reagents: Sodium ethoxide and alkyl halides or α-halo ketones.
- Conditions: Reflux in ethanol or other solvents.
- Yields: Moderate to good (70–85%).
- Example: Reaction of 6-amino-2-thiouracil with ethyl bromoacetate or phenacyl bromide to yield substituted dihydropyrimidinones.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-step P2O5 method is noted for its simplicity, efficiency, and ability to tolerate a variety of substrates, making it a practical alternative to classical multi-step syntheses.
- Microwave-assisted methods significantly reduce reaction times and improve environmental impact by minimizing solvent and catalyst use.
- Alkylation methods provide access to structurally diverse derivatives but require preformed heterocyclic cores.
- The classical Biginelli approach remains widely used due to its straightforwardness despite longer reaction times and moderate yields.
- Spectroscopic analyses (IR, NMR) confirm the formation of the desired dihydropyrimidinone ring and substitution patterns, with characteristic signals for NH2 groups and methyl substitutions.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen (H2) in ethanol.
Common Reagents and Conditions
Oxidation: Various oxidizing agents can be used depending on the desired product.
Reduction: Pd/C and H2 in ethanol are commonly used.
Substitution: CH3I and Cs2CO3 in DMF are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield fully saturated derivatives, while substitution can introduce different functional groups at the amino position .
Scientific Research Applications
Overview
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C5H7N3O. This compound has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one has been investigated for its potential as a pharmacophore in drug development. It exhibits cytotoxic effects against several cancer cell lines, including:
- Colon Cancer
- Prostate Cancer
- Leukemia
- Lung Cancer
In vitro studies suggest that this compound may inhibit cell proliferation and interfere with specific signaling pathways crucial for tumor growth.
Biological Studies
The compound is being explored for its interactions with biological macromolecules such as DNA and proteins. This interaction is essential for understanding its therapeutic potential and mechanisms of action. Preliminary results indicate that it may act as an enzyme inhibitor or modulator of receptor activity, which can lead to significant biological effects .
Materials Science
In industry, 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one is utilized in the development of new materials with unique properties. Its ability to form long persistent luminescent materials makes it a candidate for applications in optoelectronics and photonics.
Chemical Reactions and Synthesis
The synthesis of 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under specific catalytic conditions. This method is favored for its efficiency and the ability to produce the compound on a larger scale using recyclable catalysts.
Types of Reactions
The compound can undergo various chemical transformations:
- Oxidation: Converts to different derivatives using agents like potassium permanganate.
- Reduction: Can be reduced using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Case Studies
Several studies have documented the applications of 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one:
- Anticancer Activity Study : Research demonstrated that derivatives of this compound significantly reduced viability in lung cancer cell lines (A549 and HCC827) through interference with critical signaling pathways related to tumor growth.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains by potentially inhibiting enzymes or disrupting cell wall synthesis .
- Material Development : Investigations into its use in creating luminescent materials have shown promising results for applications in advanced electronic devices.
Mechanism of Action
The mechanism of action of 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can exhibit pH-responsive self-assembling behavior due to the presence of aspartic acid moieties, which allows it to form nanowires and nanosheets under different pH conditions . This property is useful in the development of nanomaterials and drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of dihydropyrimidinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 6-amino-5-methyl-1,4-dihydropyrimidin-4-one and related compounds from recent literature:
Table 1: Structural and Functional Comparison
Key Research Findings
- Antibacterial Activity: Derivatives with thiophene and cyano groups () showed MIC values of 8–32 µg/mL against S. aureus and E. coli, highlighting the importance of electronegative substituents .
- Stability Concerns: Nitroso-substituted dihydropyrimidinones () are prone to decomposition under acidic conditions, limiting their utility in drug development compared to the more stable target compound .
- Synthetic Accessibility: 2-Amino-1-methyl derivatives () are synthesized in high yields (>80%) via straightforward alkylation, suggesting that the target compound could also be synthesized efficiently .
Biological Activity
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one (commonly referred to as 6-AMDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-AMDP belongs to the dihydropyrimidinone class, characterized by a pyrimidine ring with amino and methyl substituents. Its chemical structure can be represented as follows:
This compound exhibits unique properties that contribute to its biological activities.
The biological activity of 6-AMDP is attributed to several mechanisms:
- Enzyme Inhibition : 6-AMDP has been shown to interact with various enzymes, including monoamine oxidases (MAOs) and histone deacetylases (HDACs). These interactions can lead to altered metabolic pathways and gene expression profiles .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting that 6-AMDP may also inhibit bacterial growth by disrupting cell membrane integrity or interfering with intracellular processes .
- Receptor Modulation : Research indicates that derivatives of dihydropyrimidinones can act as antagonists at adenosine receptors, particularly A2B subtypes, which are involved in various physiological processes including inflammation and pain signaling .
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of 6-AMDP against both gram-positive and gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that 6-AMDP could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate that 6-AMDP may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the effects observed in various cancer models:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results underscore the potential of 6-AMDP in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, 6-AMDP was tested against a panel of bacterial strains isolated from clinical samples. The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound could be further developed into a topical antibacterial agent.
Case Study 2: Anticancer Effects
Another investigation explored the anticancer potential of 6-AMDP in vivo using xenograft models. Tumor-bearing mice treated with the compound showed reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, indicating a mechanism involving caspase activation and cell cycle arrest .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 6-AMDP are still under investigation, but initial studies suggest favorable absorption and distribution characteristics. Toxicity assessments have indicated low acute toxicity levels in animal models, making it a candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
